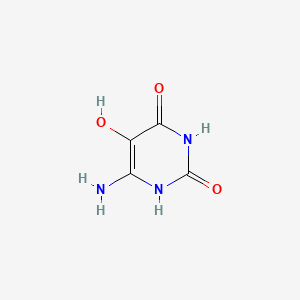
イソウラミル
説明
Synthesis Analysis
The synthesis of 5,6-dihydroxycytosines involves several chemical pathways, including sodamide-catalyzed ring closure of corresponding 2-cyanoethylurea and amination of 4-thio-5,6-dihydrouracils. This process highlights the complexity and versatility of methods used to obtain dihydrocytosine derivatives, which are essential for further studies and applications (Brown & Hewlins, 1968).
Molecular Structure Analysis
The molecular structure of 5,6-dihydroxycytosine is characterized by its 1-alkyl dihydrocytosines and the parent compound existing predominantly in the amino form in water and in the imino form in chloroform. This dual existence underlines the compound's ability to adapt its structural form based on the solvent, impacting its reactivity and interactions with other molecules. The kinetics and mechanism of its hydrolysis to dihydrouracils have also been discussed, providing insights into its stability and transformation under different conditions (Brown & Hewlins, 1968).
Chemical Reactions and Properties
5,6-Dihydroxycytosine undergoes rapid hydrolysis to dihydrouracils, a reaction that is significant for understanding its chemical behavior in biological systems. This hydrolysis reflects its reactive nature and potential for participating in metabolic pathways or DNA repair mechanisms, contributing to our understanding of its role at the molecular level (Brown & Hewlins, 1968).
Physical Properties Analysis
The physical properties of 5,6-dihydroxycytosine, including its UV and IR spectra and pKa values, have been recorded, providing a foundation for its identification and quantification in mixtures. These properties are crucial for analytical chemistry applications and for understanding how 5,6-dihydroxycytosine behaves under different environmental conditions (Brown & Hewlins, 1968).
Chemical Properties Analysis
The chemical properties of 5,6-dihydroxycytosine, particularly its existence in different forms (amino and imino) in various solvents, suggest a compound that is highly adaptable and reactive. This adaptability is important for its function in biological systems, where it might participate in a range of chemical interactions and reactions, potentially contributing to processes such as DNA repair, methylation, and demethylation (Brown & Hewlins, 1968).
科学的研究の応用
DNA 研究
イソウラミル、または 5,6-ジヒドロキシシトシンは、四酸化オスミウムで DNA を処理することによって生成できます . この特性は、塩基除去修復酵素を利用した DNA 修復の研究で使用されてきました . OsO4 で処理した DNA におけるシトシン グリコールおよび 5,6-ジヒドロキシシトシン部分の形成が証明されています .
ファビズム研究
イソウラミルは、ソラマメに見られる化合物であるビシンとコンビシンが β-グルコシダーゼ酵素によって加水分解されると生成されます . これらの化合物は、赤血球 (RBC) のグルタチオンの酸化を引き起こし、RBC の溶血、すなわちファビズムとして知られる状態を引き起こします . この特性は、グルコース-6-リン酸脱水素酵素 (G6PD) 酵素の遺伝的欠損症であるファビズムに関連する研究で使用されてきました .
細胞老化研究
細胞老化の研究では、正常な赤血球 (RBC) とファビズム患者の細胞の生化学的、生物物理学的、および超形態学的特性を比較しました . この研究では、G6DP 欠損細胞における代謝調節が明確に示されており、老化中の細胞特性における重要な特殊性を決定します .
代謝調節研究
細胞老化の研究では、環境ストレス条件下でのエネルギー消費を抑制する特別な代謝調節機構も明らかになりました . 驚くほど高い細胞老化に対する耐久性は、イソウラミルの存在に関連付けられています .
毒性軽減研究
ソラマメ中のビシンとコンビシンを対応するアグリコン、ディビシンとイソウラミルに加水分解することにより、その毒性を軽減する可能性について研究が行われています .
栄養研究
イソウラミルは、ビシンとコンビシンを加水分解して生成される産物であり、特にソラマメの消費に関連して、栄養研究の文脈で研究されています .
作用機序
Target of Action
Isouramil, also known as 5,6-Dihydroxycytosine, primarily targets red blood cells . The compound’s action is particularly significant in individuals with a deficiency in glucose-6-phosphate dehydrogenase .
Mode of Action
Isouramil is produced from the hydrolysis of the fava bean glycosides, vicine and convicine . Once ingested, it causes irreversible oxidative stress in red blood cells . This oxidative stress is the result of auto-oxidation and redox cycling reactions .
Biochemical Pathways
The biochemical pathway of Isouramil involves the hydrolysis of fava bean glycosides to produce divicine and isouramil . These compounds then undergo auto-oxidation and redox cycling reactions . The auto-oxidation of these compounds generates H2O2 through an O2-dependent chain mechanism .
Pharmacokinetics
The pharmacokinetics of Isouramil involve its ingestion and subsequent hydrolysis to form divicine and isouramil . These compounds then cause oxidative stress in red blood cells . .
Result of Action
The primary result of Isouramil’s action is the induction of oxidative stress in red blood cells . This oxidative stress can lead to favism, a condition characterized by hemolytic anemia . Favism is particularly prevalent in individuals with a deficiency in glucose-6-phosphate dehydrogenase .
Action Environment
The action of Isouramil is influenced by various environmental factors. For instance, the presence of antinutritional factors in legumes, such as fava beans, is an adaptation mechanism to protect them from adverse environmental conditions . These antinutrients limit the utilization of legumes in food and have been shown to have health consequences
生化学分析
Biochemical Properties
5,6-Dihydroxycytosine plays a crucial role in biochemical reactions, particularly in the context of DNA damage and repair. It interacts with several enzymes and proteins involved in the base excision repair pathway. For instance, DNA glycosylases recognize and remove 5,6-Dihydroxycytosine from DNA, initiating the repair process . Additionally, this compound can interact with other biomolecules such as formic acid, leading to further modifications and degradation products .
Cellular Effects
The presence of 5,6-Dihydroxycytosine in DNA can have significant effects on cellular processes. It can induce mutations by causing base-pair mismatches during DNA replication. This compound also influences cell signaling pathways and gene expression by altering the integrity of the genetic material . Furthermore, the accumulation of 5,6-Dihydroxycytosine can lead to cellular stress and trigger DNA repair mechanisms .
Molecular Mechanism
At the molecular level, 5,6-Dihydroxycytosine exerts its effects through its interactions with DNA and DNA repair enzymes. It forms lesions in the DNA that are recognized by DNA glycosylases, which then excise the damaged base. This is followed by the action of endonucleases, polymerases, and ligases to complete the repair process . The compound can also undergo deamination and dehydration reactions, leading to the formation of other modified bases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6-Dihydroxycytosine can change over time. The compound is relatively stable under certain conditions but can degrade under others. Long-term studies have shown that the presence of 5,6-Dihydroxycytosine in DNA can lead to persistent DNA damage and affect cellular function over time . The stability and degradation of this compound are influenced by factors such as pH, temperature, and the presence of other reactive species .
Dosage Effects in Animal Models
The effects of 5,6-Dihydroxycytosine vary with different dosages in animal models. At low doses, the compound may induce mild DNA damage that can be efficiently repaired by the cell. At higher doses, it can cause significant DNA damage, leading to mutations, cellular dysfunction, and even cell death . Toxic effects have been observed at high doses, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
5,6-Dihydroxycytosine is involved in several metabolic pathways, particularly those related to DNA repair and oxidative stress. It interacts with enzymes such as DNA glycosylases and endonucleases, which are crucial for the base excision repair pathway . The compound can also affect metabolic flux and metabolite levels by altering the integrity of the DNA and inducing cellular stress responses .
Transport and Distribution
Within cells, 5,6-Dihydroxycytosine is transported and distributed through interactions with various transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is also affected by its chemical properties, such as solubility and reactivity .
Subcellular Localization
5,6-Dihydroxycytosine is primarily localized in the nucleus, where it integrates into the DNA. Its activity and function are influenced by its subcellular localization, as it directly interacts with the genetic material and DNA repair enzymes . Post-translational modifications and targeting signals may also play a role in directing 5,6-Dihydroxycytosine to specific compartments within the cell .
特性
IUPAC Name |
6-amino-5-hydroxy-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c5-2-1(8)3(9)7-4(10)6-2/h8H,(H4,5,6,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOYOCCBDWULRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192387 | |
| Record name | Isouramil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3914-34-9 | |
| Record name | Isouramil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003914349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isouramil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



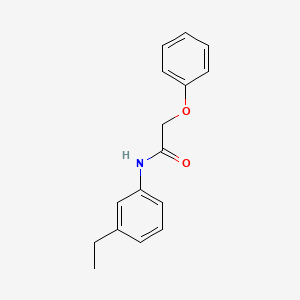
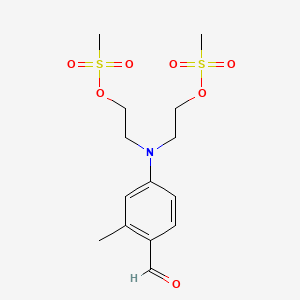

![5,6-dimethoxy-3-[[(3-methoxyphenyl)-oxomethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1219197.png)
![4-(1-Benzotriazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B1219200.png)
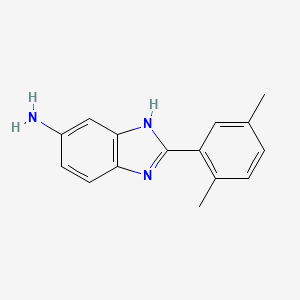
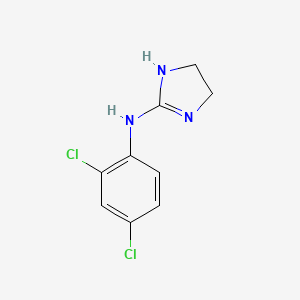
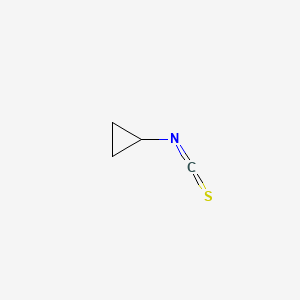
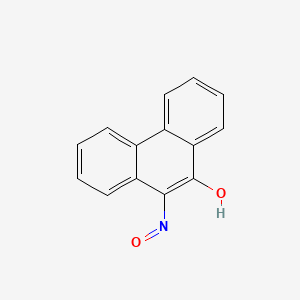
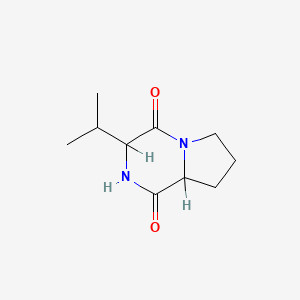
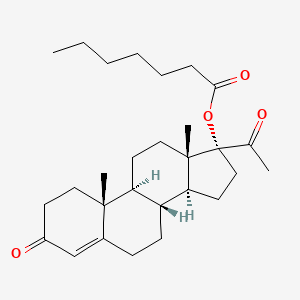
![2-Hydroxy-5-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid;(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-2-(methylamino)hexanal](/img/structure/B1219215.png)

